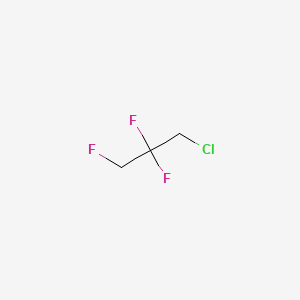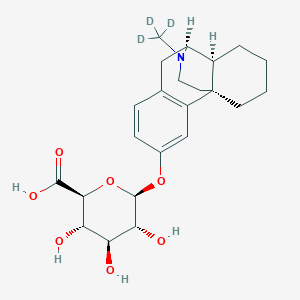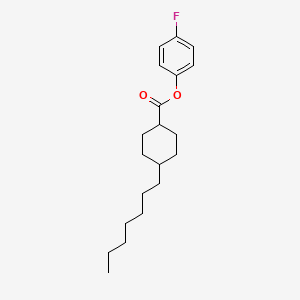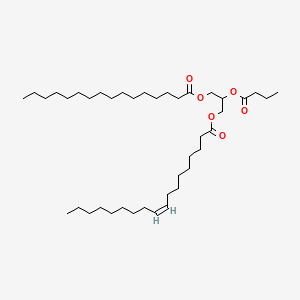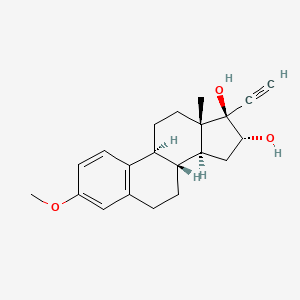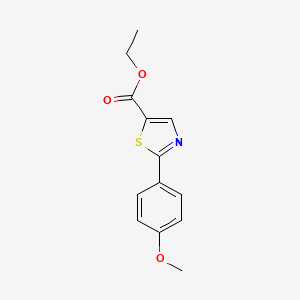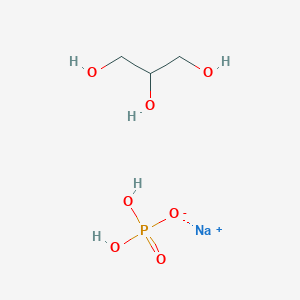
Glycerol dihydrogen phosphate,sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glycerol dihydrogen phosphate, sodium salt, can be synthesized by reacting mono and diglycerides derived from edible sources with phosphorus pentoxide, followed by neutralization with sodium carbonate . Another method involves the reaction of sodium hydrogen phosphate with water, producing sodium dihydrogen phosphate and sodium hydroxide as a byproduct .
Industrial Production Methods
Industrial production of glycerol dihydrogen phosphate, sodium salt, typically involves the large-scale reaction of glycerol derivatives with phosphorus pentoxide and subsequent neutralization with sodium carbonate . This method ensures a high yield and purity of the final product.
化学反应分析
Types of Reactions
Glycerol dihydrogen phosphate, sodium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphate compounds.
Reduction: It can be reduced under specific conditions to yield glycerol and phosphate ions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with glycerol dihydrogen phosphate, sodium salt, include strong acids like hydrochloric acid and strong bases like sodium hydroxide . These reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving glycerol dihydrogen phosphate, sodium salt, include phosphoric acid, sodium chloride, and various glycerol derivatives .
科学研究应用
Glycerol dihydrogen phosphate, sodium salt, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer solution component.
Biology: It is used in the development of hydrogels and scaffolds for tissue engineering and cell growth.
Industry: It is used in the production of biodegradable materials and as an additive in isolation mediums.
作用机制
Glycerol dihydrogen phosphate, sodium salt, acts as a donor of inorganic phosphate in the body . It is hydrolyzed to form inorganic phosphate and glycerol, a reaction dependent on the activity of serum alkaline phosphatases . The inorganic phosphate produced is essential for various biological processes, including bone mineralization and energy metabolism .
相似化合物的比较
Similar Compounds
Sodium dihydrogen phosphate: Similar in structure but differs in its specific applications and properties.
Glycerol 3-phosphate: Another glycerol derivative used in different biochemical pathways.
Sodium beta-glycerophosphate: Used as a phosphatase inhibitor and in bone matrix mineralization.
Uniqueness
Glycerol dihydrogen phosphate, sodium salt, is unique due to its dual role as a phosphate donor and its applications in both medical and industrial fields . Its ability to promote bone mineralization and its use in total parenteral nutrition highlight its versatility and importance in various scientific domains .
属性
分子式 |
C3H10NaO7P |
|---|---|
分子量 |
212.07 g/mol |
IUPAC 名称 |
sodium;dihydrogen phosphate;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.Na.H3O4P/c4-1-3(6)2-5;;1-5(2,3)4/h3-6H,1-2H2;;(H3,1,2,3,4)/q;+1;/p-1 |
InChI 键 |
XJOHAKBCTNXARA-UHFFFAOYSA-M |
规范 SMILES |
C(C(CO)O)O.OP(=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



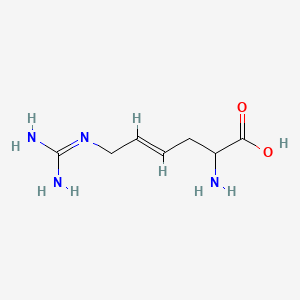


![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)
